Dextrorphan tartrate is a synthetic compound derived from the opioid analgesic levorphanol. [] While its enantiomer, levorphanol, possesses potent opioid activity, dextrorphan tartrate exhibits significantly reduced opioid effects. [] This characteristic renders it a valuable tool in scientific research for investigating the mechanisms of opioid action and exploring potential therapeutic applications beyond its analgesic properties. []
8.1 Clarifying Antimicrobial Mechanisms: While promising, the antimicrobial activity of dextrorphan tartrate against Borrelia burgdorferi demands further investigation. [] Future research should focus on elucidating the precise mechanisms underlying its antimicrobial effects, determining its efficacy in vivo, and exploring its potential as a novel therapeutic agent for Lyme disease, particularly in cases involving persistent bacterial forms.
8.2 Investigating Non-Opioid Analgesic Properties: Although primarily recognized for its weak opioid activity, dextrorphan tartrate’s potential for non-opioid analgesic mechanisms, particularly those involving the alteration of tactile stimuli processing, deserves further exploration. [] Unraveling these mechanisms could lead to the development of novel analgesics with fewer side effects compared to traditional opioids.
Dextrorphan tartrate is synthesized from dextromethorphan, which itself is obtained from the opiate alkaloid morphine. The tartrate salt form enhances its solubility and stability, making it suitable for various applications in pharmaceutical formulations. It falls under the category of psychoactive substances and is often studied for its analgesic effects and potential therapeutic uses in treating neurological disorders .
The synthesis of dextrorphan tartrate can be approached through several methods, primarily focusing on the conversion of dextromethorphan into its tartrate salt. One common method involves the following steps:
Technical parameters such as temperature (generally around 25-30 °C), stirring time (often several hours), and the molar ratios of reactants are critical for optimizing yield and purity .
Dextrorphan tartrate participates in various chemical reactions, particularly those involving:
These reactions are essential for developing formulations that maximize therapeutic efficacy while minimizing side effects .
Dextrorphan acts primarily as an NMDA receptor antagonist, which plays a significant role in modulating glutamatergic neurotransmission. This mechanism involves:
Research indicates that these mechanisms may offer therapeutic benefits in managing chronic pain and other neurological conditions .
Dextrorphan tartrate exhibits several notable physical and chemical properties:
Dextrorphan tartrate has several applications in scientific research and medicine:
Dextrorphan tartrate [(+)-3-Hydroxy-N-methylmorphinan tartrate] is a chiral molecule with the systematic name (9α,13α,14α)-17-methylmorphinan-3-ol 2R,3R-dihydroxybutanedioate. Its molecular formula is C₁₇H₂₃NO·C₄H₆O₆ (typically represented as C₂₁H₂₉NO₇), yielding a molecular weight of 407.46 g/mol. The compound exhibits strict stereochemical requirements for biological activity: The morphinan core features trans-fused ring systems with R configurations at C-9, C-13, and C-14. The 3-hydroxy group adopts an equatorial orientation, enabling optimal receptor interactions [1] [5].
Dextrorphan tartrate’s levorotatory nature distinguishes it from inactive isomers. Specific rotation ([α]D) ranges between -33° and -38° (c = 1 in water), confirming enantiomeric purity. Tartrate counterions themselves are stereoisomeric, with the 2R,3R enantiomer preferentially forming stable diastereomeric salts with dextrorphan. This specificity prevents racemization during synthesis and storage [1] [3]. X-ray diffraction analyses reveal ionic bonding between dextrorphan’s tertiary amine and tartrate’s carboxyl groups, supplemented by hydrogen bonding involving hydroxyl groups. This network stabilizes the crystal lattice and contributes to its relatively high melting point (>200°C) [3].
Table 1: Isomeric Specificity of Dextrorphan Tartrate
Property | Specification | Significance |
---|---|---|
Absolute Configuration | 9R,13R,14R | NMDA receptor affinity requires this stereochemistry |
Tartrate Form | 2R,3R-(-)-tartrate | Preferential diastereomer crystallization |
Specific Rotation ([α]D) | -33° to -38° (c = 1, water) | Enantiopurity verification |
Chiral Centers | 4 (3 in dextrorphan, 2 in tartrate) | Limits racemization potential |
Dextrorphan tartrate is primarily synthesized via O-demethylation of dextromethorphan, leveraging its commercial availability. The reaction employs hydrobromic acid (HBr, 48%) at reflux (100–120°C) for 6–12 hours, achieving >85% yield. This harsh condition necessitates strict oxygen exclusion to prevent morphinan core oxidation. Alternative demethylation agents include boron tribromide (BBr₃) in dichloromethane (0°C to room temperature, 2 hours), offering milder conditions but requiring anhydrous handling [2] [6].
Racemization control is critical during synthesis. High temperatures (>130°C) or prolonged alkaline exposure epimerize C-14, forming inactive isodextrorphan. Optimization strategies include:
Recent advances focus on deuterated analogs to slow metabolism. A patent route (WO2018009488A1) describes deuteration via:
Table 2: Key Synthetic Routes to Dextrorphan Tartrate
Method | Conditions | Yield | Advantages/Limitations |
---|---|---|---|
HBr Demethylation | 48% HBr, reflux, N₂ atmosphere, 6–12 h | 85–92% | High yield; risk of ether cleavage |
BBr₃ Demethylation | 1M BBr₃ in CH₂Cl₂, 0°C→RT, 2 h | 78–85% | Milder; avoids rearrangement; costly |
Deuteration Route | Dextromethorphan-d₃ + BBr₃ → CD₃I/K₂CO₃ | 70–75% | Isotopic purity; specialized applications |
Tartrate was selected as the pharmaceutically preferred counterion for dextrorphan due to its ability to balance solubility, stability, and crystallinity. The decision follows the pKa rule: Dextrorphan (pKa ~9.2) requires an acid with pKa <7.2 for stable salt formation. Tartaric acid (pKa₁=3.0, pKa₂=4.4) provides sufficient ΔpKa (>4 units), ensuring >99% ionization [3].
Comparative studies of salts reveal tartrate’s advantages:
Tartrate’s dual carboxylate groups enable bidentate ionic interactions, enhancing melting point (208–212°C) versus hydrobromide (187–191°C). This thermal stability prevents sintering during processing. Benzoate or stearate salts increase lipophilicity (log P >2) but reduce aqueous solubility to <1 mg/mL, limiting bioavailability [3]. Regulatory acceptance of tartrate as GRAS (Generally Recognized As Safe) further solidified its selection over novel counterions like besylate or camsylate [3].
Table 3: Properties of Dextrorphan Salts
Counterion | Solubility (mg/mL) | Hygroscopicity (% wt gain) | Melting Point (°C) | Log P |
---|---|---|---|---|
Tartrate | 45 | <0.1 | 208–212 | 0.9 |
Hydrochloride | 120 | 5.2 | 187–191 | -0.2 |
Hydrobromide | 98 | 4.8 | 184–188 | -0.1 |
Benzoate | 0.7 | 0.3 | 165–168 | 2.4 |
Dextrorphan tartrate degrades via three primary pathways under ICH-specified conditions:
Stabilization strategies include:
Degradation kinetics follow first-order behavior at pharmaceutically relevant temperatures. Arrhenius modeling predicts:
Table 4: Degradation Kinetics of Dextrorphan Tartrate
Stress Condition | Time | Major Degradant | % Formation | Mitigation Strategy |
---|---|---|---|---|
Acidic (0.1M HCl, 70°C) | 48 h | Dehydrated dimer | 12.3% | pH control (4–5) |
Alkaline (0.1M NaOH, 70°C) | 24 h | Nor-dextrorphan + glyoxylate | 28.7% | Nitrogen atmosphere |
Oxidative (3% H₂O₂) | 24 h | N-oxide | 15.1% | Antioxidants (BHT) |
Photolytic (1.2 mln lux·h) | 10 d | Quinone adducts | 8.9% | Amber glass/OPAQUE packaging |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7